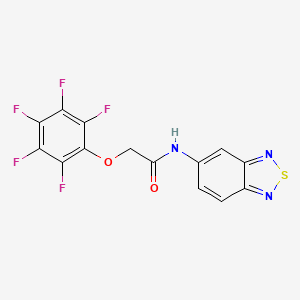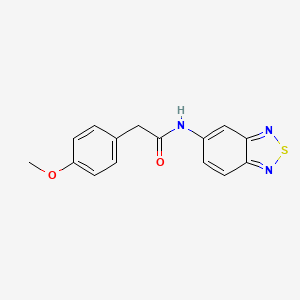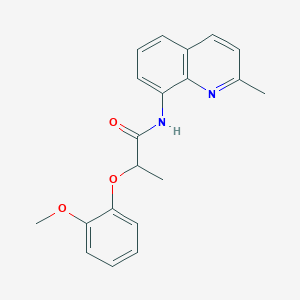![molecular formula C26H27N3O4S B14981883 Ethyl 5-cyano-6-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B14981883.png)
Ethyl 5-cyano-6-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-cyano-6-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a cyano group, a furan ring, and a dihydropyridine core
Méthodes De Préparation
The synthesis of Ethyl 5-cyano-6-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Core: The dihydropyridine core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyano-containing reagent.
Attachment of the Furan Ring: The furan ring can be attached via a coupling reaction, such as a Suzuki or Heck coupling, using a furan-containing precursor.
Incorporation of the Sulfanyl Group: The sulfanyl group can be introduced through a thiol-ene reaction or a similar thiol-based coupling reaction.
Final Functionalization:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques and automated synthesis platforms.
Analyse Des Réactions Chimiques
Ethyl 5-cyano-6-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine core, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and sulfanyl groups, leading to the formation of various substituted derivatives.
Coupling Reactions: The furan ring and other aromatic components can undergo coupling reactions, such as Suzuki or Heck couplings, to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts. Major products formed from these reactions include pyridine derivatives, amines, and various substituted analogs.
Applications De Recherche Scientifique
Ethyl 5-cyano-6-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for cardiovascular diseases and cancer.
Biological Research: It is used in biological assays to study its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biological targets.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of Ethyl 5-cyano-6-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The dihydropyridine core is known to interact with calcium channels, modulating their activity and affecting calcium ion flow in cells. This interaction is crucial for its potential therapeutic effects in cardiovascular diseases. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological targets, influencing cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Ethyl 5-cyano-6-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate can be compared with other dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Nicardipine: Used for its vasodilatory effects in the treatment of hypertension and angina.
The uniqueness of this compound lies in its additional functional groups, such as the furan ring and the sulfanyl group, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridine derivatives.
Propriétés
Formule moléculaire |
C26H27N3O4S |
|---|---|
Poids moléculaire |
477.6 g/mol |
Nom IUPAC |
ethyl 5-cyano-6-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C26H27N3O4S/c1-2-32-26(31)23-22(20-13-8-14-33-20)19(15-27)25(29-24(23)17-9-4-3-5-10-17)34-16-21(30)28-18-11-6-7-12-18/h3-5,8-10,13-14,18,22,29H,2,6-7,11-12,16H2,1H3,(H,28,30) |
Clé InChI |
VJADRKYOSKCRKF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CO2)C#N)SCC(=O)NC3CCCC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B14981802.png)

![5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14981810.png)


![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-bromophenoxy)acetamide](/img/structure/B14981832.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B14981839.png)
![7-(2-methoxyphenyl)-4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14981856.png)
![4-Butoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B14981868.png)
![6-ethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14981873.png)
![1-{4-[2-Methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazin-1-YL}butan-1-one](/img/structure/B14981881.png)
![3-nitro-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14981885.png)
![2-(2,3-dimethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B14981893.png)
![N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B14981899.png)
